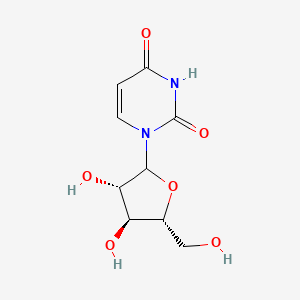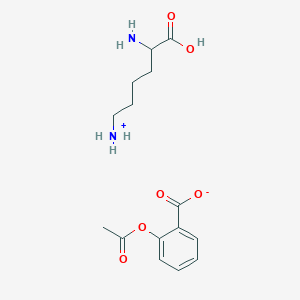
Lysine acetylsalicylate
Übersicht
Beschreibung
Lysine acetylsalicylate, also known as aspirin DL-lysine or lysine aspirin, is a more soluble form of acetylsalicylic acid (aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, antithrombotic, and antipyretic properties .
Synthesis Analysis
Lysine acetylsalicylate is considered a prodrug, requiring it to be metabolized before displaying its therapeutic properties. After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . Most bacteria carry genes predicted to encode the lysine acetyltransferases and lysine deacetylases that add and remove acetylations, respectively .Molecular Structure Analysis
The molecular formula of Lysine acetylsalicylate is C15H22N2O6 . It has a molecular weight of 326.35 .Chemical Reactions Analysis
Lysine acetylsalicylate can cause adverse reactions in some cases. For example, a 9-month-old girl developed metabolic acidosis, glycosuria, ketonuria, ketonaemia, acute respiratory distress syndrome, hyperglycaemia, and respiratory alkalosis following lysine acetylsalicylate intoxication due to a medication error .Physical And Chemical Properties Analysis
The molecular formula of Lysine acetylsalicylate is C15H22N2O6, and its molecular weight is 326.34 .Wissenschaftliche Forschungsanwendungen
Hepatorenal and Hematological Parameters
Lysine acetylsalicylate (LAS) has been studied for its impact on hepatorenal functions and various hematological parameters. In a study with Wistar rats, LAS showed a significant increase in serum levels of aspartate aminotransferase, alanine aminotransferase, urea, and creatinine, indicating its effect on liver and kidney functions. It also affected hematological parameters, showing both benefits and potential risks in these areas (El-Ashmawy et al., 2022).
Pharmacokinetics and Antiaggregation Action
Research on the pharmacokinetics and antiaggregation action of LAS revealed its ability to produce antiaggregational and anticoagulant effects. This study, conducted on rabbits, formalized the pharmacokinetics of acetylsalicylic acid in LAS using a biexponential equation for a two-compartment model (Khadzhaĭ et al., 1986).
Neurotoxicological Study
A neurotoxicological study on the spinal cord of rats after chronic intrathecal administration of LAS revealed no significant neurotoxic effects. This suggests that LAS could be considered safe for spinal use in humans from a neurotoxicological perspective (Svensson et al., 1993).
Platelet Aggregation and Cardiovascular Disease
LAS, in combination with clopidogrel, was compared to acetylsalicylic acid (ASA) and clopidogrel in healthy volunteers to evaluate its impact on platelet aggregation and glycoprotein IIb/IIIa activation. The combination of L-ASA/clopidogrel was found to be as effective as ASA/clopidogrel, suggesting LAS's potential in reducing cardiovascular events with fewer side effects (Majluf-Cruz et al., 2006).
Anti-inflammatory and Anticancer Activity
Salicylate and acetylsalicylic acid, including LAS, have been studied for their anticancer activities. These substances inhibit CBP and p300 lysine acetyltransferase activity, potentially explaining some of their unexplained drug actions or side-effects. This highlights a novel epigenetic regulatory mechanism, suggesting their use in anti-inflammatory and anticancer therapy (Shirakawa et al., 2016).
Safety And Hazards
Lysine acetylsalicylate can cause adverse effects such as nausea, stomachache, and diarrhea . In more serious cases, it can cause peptic ulcers, gastric bleeding, exacerbate asthma, and due to its antithrombotic properties, patients using lysine acetylsalicylate have an increased risk of bleeding especially for patients on blood thinning medications .
Zukünftige Richtungen
Lysine acetylsalicylate was developed for intravenous administration in acute pain management, enabling faster onset of action compared to oral aspirin . The nose provides an accessible, fast route for local treatment of nose and sinus diseases, with lower doses than are necessary systemically and few adverse effects . This suggests potential future directions for the use of lysine acetylsalicylate in different administration routes.
Eigenschaften
IUPAC Name |
2-acetyloxybenzoate;(5-amino-5-carboxypentyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine acetylsalicylate | |
CAS RN |
62952-06-1 | |
| Record name | Aspisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62952-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspirin DL-lysine [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062952061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



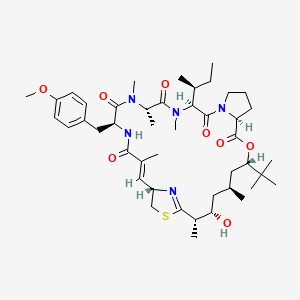
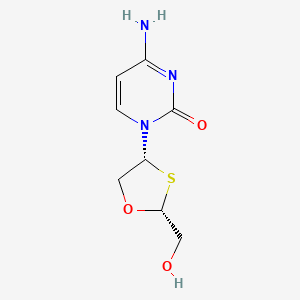
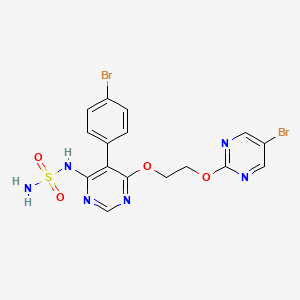
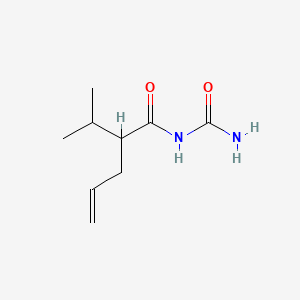
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
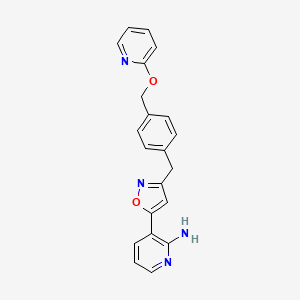
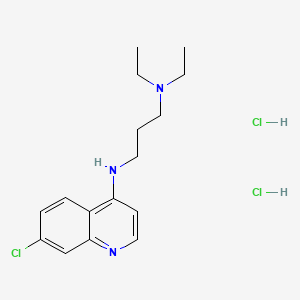
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
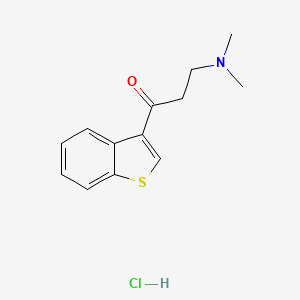
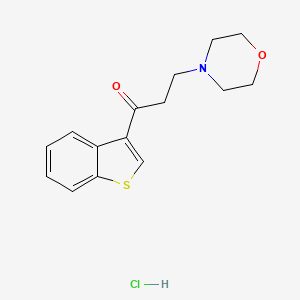
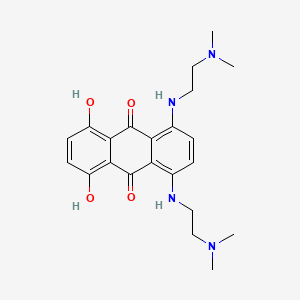
![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
